molecular formula C10H10F2O2 B136109 1-Propanone, 2,2-difluoro-1-(4-methoxyphenyl)- CAS No. 144464-70-0

1-Propanone, 2,2-difluoro-1-(4-methoxyphenyl)-

Cat. No. B136109
M. Wt: 200.18 g/mol
InChI Key: HQYOCZCFHYGCKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propanone, 2,2-difluoro-1-(4-methoxyphenyl)-, also known as DFM or 4'-Methoxy-2',2-difluoroacetophenone, is a chemical compound that is widely used in scientific research. It is a colorless liquid with a molecular formula of C10H9F2O2. DFM is a derivative of acetophenone, which is a common organic compound used in the synthesis of pharmaceuticals, fragrances, and flavors. In

Mechanism Of Action

1-Propanone, 2,2-difluoro-1-(4-methoxyphenyl)- acts as an acylating agent, reacting with nucleophiles such as amines and alcohols to form acyl derivatives. The reaction is typically catalyzed by a base, such as triethylamine or pyridine. The mechanism involves the formation of an enamine intermediate, which reacts with the acylating agent to form the acyl derivative. The reaction is highly selective, with the enantiomeric excess of the product being determined by the chirality of the starting material.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 1-Propanone, 2,2-difluoro-1-(4-methoxyphenyl)-. However, studies have shown that 1-Propanone, 2,2-difluoro-1-(4-methoxyphenyl)- is not toxic to mammalian cells at concentrations up to 100 μM. In addition, 1-Propanone, 2,2-difluoro-1-(4-methoxyphenyl)- has been shown to inhibit the growth of certain cancer cells, possibly through the inhibition of histone deacetylase activity.

Advantages And Limitations For Lab Experiments

1-Propanone, 2,2-difluoro-1-(4-methoxyphenyl)- is a versatile reagent that can be used in a variety of organic synthesis reactions. Its ability to selectively activate one enantiomer over the other makes it particularly useful in the synthesis of chiral molecules. However, 1-Propanone, 2,2-difluoro-1-(4-methoxyphenyl)- is a highly reactive compound that requires careful handling. It is also relatively expensive, which may limit its use in large-scale synthesis reactions.

Future Directions

There are several future directions for the research and development of 1-Propanone, 2,2-difluoro-1-(4-methoxyphenyl)-. One area of interest is the development of new synthetic methods for 1-Propanone, 2,2-difluoro-1-(4-methoxyphenyl)- that are more efficient and cost-effective. Another area of interest is the synthesis of new derivatives of 1-Propanone, 2,2-difluoro-1-(4-methoxyphenyl)- that have improved properties for specific applications. In addition, there is interest in the use of 1-Propanone, 2,2-difluoro-1-(4-methoxyphenyl)- as a reagent for the synthesis of new fluorescent dyes and polymers for biomedical imaging and sensing applications. Finally, the potential use of 1-Propanone, 2,2-difluoro-1-(4-methoxyphenyl)- as a therapeutic agent for the treatment of cancer and other diseases is an area of ongoing research.

Synthesis Methods

1-Propanone, 2,2-difluoro-1-(4-methoxyphenyl)- can be synthesized using a variety of methods. One common method is the Friedel-Crafts acylation of 4-methoxyacetophenone with 2,2-difluoroacetyl chloride in the presence of aluminum chloride as a catalyst. The reaction yields 1-Propanone, 2,2-difluoro-1-(4-methoxyphenyl)- as the major product, which can be purified by distillation or chromatography. Other methods include the reaction of 4-methoxybenzoyl chloride with 2,2-difluoroacetone in the presence of a base or the reaction of 4-methoxybenzaldehyde with 2,2-difluoroacetyl chloride in the presence of a Lewis acid.

Scientific Research Applications

1-Propanone, 2,2-difluoro-1-(4-methoxyphenyl)- is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used in the synthesis of chiral molecules, such as amino acids and peptides, due to its ability to selectively activate one enantiomer over the other. 1-Propanone, 2,2-difluoro-1-(4-methoxyphenyl)- is also used in the synthesis of pharmaceuticals, agrochemicals, and fragrances. In addition, 1-Propanone, 2,2-difluoro-1-(4-methoxyphenyl)- is used as a building block in the synthesis of fluorescent dyes and polymers.

properties

CAS RN

144464-70-0

Product Name

1-Propanone, 2,2-difluoro-1-(4-methoxyphenyl)-

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

2,2-difluoro-1-(4-methoxyphenyl)propan-1-one

InChI

InChI=1S/C10H10F2O2/c1-10(11,12)9(13)7-3-5-8(14-2)6-4-7/h3-6H,1-2H3

InChI Key

HQYOCZCFHYGCKD-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC=C(C=C1)OC)(F)F

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)OC)(F)F

synonyms

1-Propanone, 2,2-difluoro-1-(4-methoxyphenyl)- (9CI)

Origin of Product

United States

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